molecular formula C14H20N4O3 B6752734 5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole

5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole

Cat. No.: B6752734
M. Wt: 292.33 g/mol
InChI Key: GHQLMCRNMLWZGS-UHFFFAOYSA-N
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Description

5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of oxadiazole and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole typically involves the reaction of oxan-2-ylmethanol with ethyl 2-(pyrazol-1-yl)acetate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle any hazardous reagents or by-products.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyrazole moiety may also contribute to the compound’s biological activity by binding to different sites on the target molecules .

Comparison with Similar Compounds

Similar Compounds

    5-(1-(Oxan-2-ylmethoxy)ethyl)-1,2,4-triazole: Similar structure but with a triazole ring instead of an oxadiazole ring.

    3-(Pyrazol-1-ylmethyl)-1,2,4-thiadiazole: Contains a thiadiazole ring instead of an oxadiazole ring.

Uniqueness

5-[1-(Oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole is unique due to the combination of oxadiazole and pyrazole rings, which may confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to similar compounds .

Properties

IUPAC Name

5-[1-(oxan-2-ylmethoxy)ethyl]-3-(pyrazol-1-ylmethyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4O3/c1-11(20-10-12-5-2-3-8-19-12)14-16-13(17-21-14)9-18-7-4-6-15-18/h4,6-7,11-12H,2-3,5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHQLMCRNMLWZGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC(=NO1)CN2C=CC=N2)OCC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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